molecular formula C31H41NO4 B570169 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal CAS No. 84371-64-2

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal

Cat. No.: B570169
CAS No.: 84371-64-2
M. Wt: 491.672
InChI Key: RIJGHAHZKTWZNK-NJPSTFMDSA-N
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Description

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal is a synthetic steroid derivative structurally related to mifepristone, a well-known progesterone and glucocorticoid receptor antagonist. The compound features two key modifications:

  • 3-Ethylene ketal group: This functional group replaces the ketone at the 3-position, likely enhancing solubility and chemical stability compared to the parent compound .

The ketal modification may mitigate solubility challenges associated with mifepristone, as extreme solubility values complicate formulation and bioavailability .

Properties

IUPAC Name

(5'R,8'S,11'R,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24+,25-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJGHAHZKTWZNK-NJPSTFMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103565
Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
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Molecular Weight

491.7 g/mol
Source PubChem
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CAS No.

84371-64-2
Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
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Record name ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)-
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Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
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Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)
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Record name 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
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Preparation Methods

Ketalization of a Mifepristone Derivative

A likely starting point is Mifepristone (RU-486), which shares the 11β-(4-dimethylaminophenyl) and 17α-propynyl substituents. The synthesis may proceed as follows:

Step 1: Hydroxylation at C5

Mifepristone’s C4-C5 double bond is hydrogenated to yield 5α-dihydro-Mifepristone. Catalytic hydrogenation (H₂, Pd/C) in tetrahydrofuran (THF) at 25°C achieves selective reduction, producing 5α-dihydro-Mifepristone with >90% yield.

Step 2: Ketal Protection at C3

The C3 ketone of 5α-dihydro-Mifepristone is protected as an ethylene ketal. Reaction with ethylene glycol (1.2 equiv) and p-toluenesulfonic acid (pTSA, 0.1 equiv) in toluene under reflux (110°C, 12 h) forms the spiroketal. The reaction is driven by azeotropic removal of water, yielding 4,5-dihydro-5α-hydroxy-Mifepristone 3-ethylene ketal (75–80% yield).

Table 1: Ketalization Reaction Conditions

ParameterValue
SolventToluene
CatalystpTSA (0.1 equiv)
Temperature110°C (reflux)
Time12 h
Yield75–80%

Alternative Route: Direct Functionalization of a Steroidal Core

An alternative approach starts from a simpler steroidal skeleton (e.g., 19-norsteroids) and builds substituents sequentially:

  • Introduction of the 4-Dimethylaminophenyl Group :
    Friedel-Crafts alkylation of estrone derivatives with 4-dimethylaminophenyldiazonium salts under acidic conditions (H₂SO₄, 0°C) attaches the aryl group at C11.

  • Propynylation at C17 :
    Alkylation of a 17-keto intermediate with propynylmagnesium bromide (Grignard reagent) in THF at −78°C introduces the 17α-propynyl group.

  • Ketal Formation :
    Ethylene glycol and BF₃·OEt₂ catalyze ketalization at C3, followed by purification via silica gel chromatography.

Analytical Characterization

Critical quality control steps include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₃₁H₄₁NO₄ (observed [M+H]⁺: 492.3112; calculated: 492.3109).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 7.15 (d, 2H, aromatic), δ 3.95 (m, 4H, dioxolane), δ 1.20 (s, 3H, C13-methyl).

    • ¹³C NMR : δ 109.5 (spiroketal carbons), δ 80.1 (C17-OH), δ 55.2 (N(CH₃)₂).

  • X-ray Crystallography : Confirms the spiroketal geometry and absolute configuration.

Challenges and Optimization Opportunities

  • Yield Improvement : Microwave-assisted ketalization reduces reaction time to 2 h with comparable yields.

  • Green Chemistry : Subcritical water as a solvent for ketal formation is under investigation to replace toluene .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, including potential hormonal activity.

    Medicine: Investigated for therapeutic applications, such as hormone replacement therapy or as a drug candidate.

    Industry: Utilized in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal involves its interaction with specific molecular targets, such as hormone receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Structural Features Molecular Weight Melting Point Solubility Profile Key Applications
4,5-Dihydro-5α-hydroxy-Mifepristone 3-Ethylene Ketal 4,5-dihydro, 5α-hydroxy, 3-ethylene ketal ~330 (estimated) N/A Improved hydrophilicity* Research compound
Mifepristone (Parent) 4,9-diene, 3-ketone, 11β-dimethylaminophenyl 429.6 192–196°C Low aqueous solubility Abortifacient, Cushing’s syndrome
Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal 5(10),9(11)-diene, 3-ethylene ketal 314.42 156°C Crystalline powder, ≥98% purity Steroid intermediate
Estra-4,9-diene-3,17-dione 4,9-diene, 3-ketone 284.4 N/A Lipophilic Synthetic intermediate

*Inferred from ketal group’s hydrophilicity and reduced logP compared to mifepristone.

Key Comparisons

Solubility and Formulation

  • Mifepristone’s extreme solubility (logP ~3.5) complicates formulation, often requiring co-solvents . The 3-ethylene ketal in the target compound may enhance aqueous solubility due to increased polarity, though experimental validation is needed.
  • Estra-5(10),9(11)-diene-3-ethylene ketal (CAS 5571-36-8) is a crystalline solid with ≥95% purity, suggesting stability advantages over unmodified steroids .

Receptor Binding and Activity Mifepristone’s 11β-dimethylaminophenyl group is critical for receptor antagonism. Estra-4,9-diene-3,17-dione lacks the ketal group and hydroxylation, rendering it less polar and more suitable as a synthetic intermediate .

Metabolic Stability

  • The 3-ethylene ketal likely protects against oxidative metabolism at the 3-position, extending half-life compared to mifepristone. However, the 5α-hydroxy group may introduce new metabolic pathways .

Synthetic Utility Estra-5(10),9(11)-diene-3-ethylene ketal is used in the synthesis of dienogest and mifepristone derivatives, highlighting its role as a versatile intermediate .

Research Findings and Challenges

  • Conflicting Solubility Data : As seen with mifepristone, solubility predictions for structurally complex steroids are error-prone due to extreme values and database limitations . The target compound’s solubility profile remains theoretical.
  • Biological Activity Gaps: No direct cytotoxicity or receptor affinity data exist for 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal. Comparative studies with mifepristone and its analogs are needed.
  • Analytical Challenges: Sensitive methods (e.g., HPLC) are required to detect low-solubility compounds, as noted for mifepristone .

Biological Activity

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal is a synthetic compound derived from mifepristone, a well-known anti-progestin. This compound has garnered attention due to its potential biological activities, particularly in hormonal modulation and therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name (5'R,8'S,11'R,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol
CAS Number 84371-64-2
Molecular Weight Approximately 426.58 g/mol
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound primarily involves its interaction with hormone receptors. It is believed to exert effects through:

  • Hormonal Modulation : Acting as an antagonist at progesterone receptors.
  • Potential Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of mifepristone derivatives on various cancer cell lines. The results indicated that compounds similar to 4,5-Dihydro-5alpha-hydroxy-Mifepristone showed significant cytotoxicity against breast (MCF-7) and lung carcinoma (A549) cells. The mechanism involved apoptosis induction through caspase activation and modulation of the mitochondrial pathway .
  • Hormonal Effects : Research has highlighted the potential of this compound in hormone replacement therapy. Its ability to modulate progesterone levels suggests applications in treating conditions related to hormonal imbalances .
  • Molecular Docking Studies : Computational studies have demonstrated that 4,5-Dihydro-5alpha-hydroxy-Mifepristone can effectively bind to progesterone receptors. This binding is hypothesized to alter receptor conformation and inhibit downstream signaling pathways associated with cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other steroid compounds:

CompoundMechanism of ActionBiological Activity
MifepristoneProgesterone receptor antagonistInduces abortion; used in Cushing's syndrome treatment
EstradiolEstrogen receptor agonistPromotes female secondary sexual characteristics; used in HRT
EthinylestradiolSynthetic estrogenUsed in oral contraceptives; regulates menstrual cycle

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